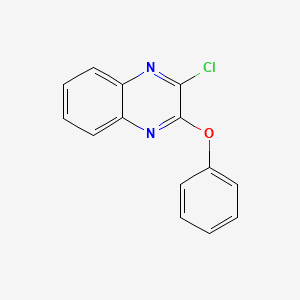

2-Chloro-3-phenoxyquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-phenoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-14(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)16-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDPYJFYMBLLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Recrystallization:if the Product is a Solid, Recrystallization is an Effective Method for Achieving High Purity. This Technique Involves Dissolving the Crude Product in a Suitable Solvent at an Elevated Temperature to Form a Saturated Solution, Followed by Slow Cooling to Allow the Formation of Crystals of the Desired Compound, While Impurities Remain in the Mother Liquor. the Choice of Solvent is Crucial; the Product Should Be Highly Soluble at High Temperatures and Sparingly Soluble at Low Temperatures.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Chemical Reactivity and Derivatization Studies of 2 Chloro 3 Phenoxyquinoxaline

Elucidating the Reactivity Profile via Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2-Chloro-3-phenoxyquinoxaline is nucleophilic aromatic substitution (SNAr). In this reaction, the electron-poor quinoxaline (B1680401) ring is attacked by a nucleophile, leading to the displacement of a substituent, typically the one that is a better leaving group. masterorganicchemistry.comfishersci.fi The presence of two heteroatoms in the quinoxaline ring facilitates this process by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Subsequent Substitution of the Remaining Halogen Atom

The chlorine atom at the C2 position of this compound is highly susceptible to substitution by various nucleophiles due to its nature as a good leaving group. This selective reactivity is foundational for creating diverse derivatives. The starting material itself, this compound, is often synthesized from 2,3-dichloroquinoxaline (B139996) (DCQX) by reacting it with a phenol, where one chlorine atom is selectively replaced by a phenoxy group. arabjchem.orgarabjchem.org

The remaining chlorine atom can then be displaced by a wide array of nucleophiles. Studies show that nitrogen-based nucleophiles, such as primary and secondary amines, readily react to form 2-amino-3-phenoxyquinoxaline derivatives. For instance, reactions with N-methylpiperazine under mild conditions yield the corresponding mono-substituted product. researchgate.net Similarly, reactions with hydrazine (B178648) can be controlled to produce 2-hydrazino-3-chloroquinoxaline, which can be further derivatized. arabjchem.org

Oxygen and sulfur nucleophiles also effectively displace the chlorine atom. Alkoxides, such as those derived from propargyl alcohol, can be used to introduce alkynyl moieties onto the quinoxaline scaffold. arabjchem.org

Table 1: Examples of Nucleophilic Substitution of the Chlorine Atom

| Nucleophile | Product Class | Reference |

|---|---|---|

| N-Methylpiperazine | 2-(N-Alkylamino)-3-phenoxyquinoxalines | researchgate.net |

| Hydrazine | 2-Hydrazino-3-phenoxyquinoxalines | arabjchem.org |

| Propargyl alcohol alkoxide | 2-(Prop-2-ynyloxy)-3-phenoxyquinoxalines | arabjchem.org |

| Anilines | 2-(Arylamino)-3-phenoxyquinoxalines | arabjchem.org |

Transformations Involving the Phenoxy Group

While the chloro group is significantly more reactive and is the primary site for SNAr, transformations involving the phenoxy group have been observed under specific conditions, particularly in related quinoxaline systems. In studies on 2-phenoxyquinoxaline (B2893713) 1,4-di-N-oxide derivatives, the phenoxy group could be displaced by an amino group when treated with gaseous ammonia. nih.govresearchgate.net This suggests that while less favorable than chlorine displacement, substitution of the phenoxy group is possible, especially when activated by other electronic factors like the N-oxide groups, which further increase the electrophilicity of the quinoxaline ring. nih.govresearchgate.net However, for this compound itself, reactions overwhelmingly favor substitution at the C-Cl bond.

Exploration of Functional Group Interconversions on the this compound Scaffold

Beyond direct substitution, the derivatives of this compound can undergo further functional group interconversions. For example, a 2-hydrazino-3-phenoxyquinoxaline intermediate can be cyclized with various electrophilic partners. Reaction with triethyl orthoformate can lead to the formation of triazolo[4,3-a]quinoxaline systems. arabjchem.org Similarly, a derivative where the chlorine has been replaced by a group containing an ester, such as ethyl (3-phenoxyquinoxalin-2-ylsulfanyl)acetate, can be converted to the corresponding hydrazide by treatment with hydrazine hydrate. nih.gov This hydrazide is a versatile precursor for creating amides by coupling with other molecules. nih.gov These transformations demonstrate how the initial SNAr product can be a building block for more complex heterocyclic systems.

Stereochemical and Regiochemical Control in Quinoxaline Derivatization

Regiochemical control is a key feature in the chemistry of 2,3-disubstituted quinoxalines. The synthesis of this compound from 2,3-dichloroquinoxaline is itself an example of regioselective mono-substitution. arabjchem.org The differing reactivity of the two chlorine atoms in DCQX allows for the stepwise and controlled introduction of different nucleophiles at the C2 and C3 positions. researchgate.net

Once the this compound scaffold is formed, subsequent reactions are highly regioselective, with the incoming nucleophile attacking the carbon bearing the chlorine atom. Stereochemical control becomes relevant when chiral nucleophiles or reagents are used. For instance, the synthesis of chromene derivatives, which can be related to quinoxaline chemistry, has been achieved with high enantioselectivity using chiral organocatalysts like thioureas or cinchona alkaloids. mdpi.com While specific studies on the stereocontrolled derivatization of this compound are not abundant, the principles of using chiral nucleophiles or catalysts to induce asymmetry are broadly applicable in heterocyclic chemistry.

Strategic Derivatization for Analytical and Material Science Applications

The ability to easily functionalize the this compound core makes it and its precursors valuable in various applications, including the development of analytical reagents.

Pre-column Derivatization Reagents and Methodologies in Chromatography

In high-performance liquid chromatography (HPLC), derivatization is often necessary to analyze compounds that lack a chromophore or fluorophore for sensitive detection. waters.comlibretexts.org Reagents for pre-column derivatization react with the analyte before it is injected into the HPLC system. mdpi.comacademicjournals.org

Quinoxaline-based reagents are used for this purpose, particularly for the analysis of amino acids and sialic acids. researchgate.netcreative-proteomics.com While this compound itself is not a standard derivatizing agent, related quinoxaline structures, such as those formed from 1,2-diaminobenzene derivatives, are employed. For example, 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA) reacts with α-keto acids like N-acetylneuraminic acid (Neu5Ac) to form a stable, highly fluorescent quinoxaline derivative that can be easily quantified. researchgate.net This highlights the potential of the quinoxaline core, readily accessible from precursors like this compound, in creating sensitive analytical tags. The general principle involves reacting a diamine with the target analyte to form a detectable quinoxaline ring system. researchgate.netnih.gov

Table 2: Common Derivatizing Agents and Their Targets in HPLC

| Reagent | Target Analyte Class | Detection Method | Reference |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines / Amino Acids | Fluorescence | libretexts.org |

| Dansyl chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence / UV | creative-proteomics.com |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence / UV | libretexts.org |

| 4,5-dimethylbenzene-1,2-diamine (DMBA) | α-Keto Acids (e.g., Sialic Acids) | Fluorescence / UV | researchgate.net |

On-tissue Chemical Derivatization for Mass Spectrometry Imaging

On-tissue chemical derivatization (OTCD) is a powerful technique in mass spectrometry imaging (MSI) that enhances the detection and identification of molecules that are otherwise difficult to analyze due to poor ionization efficiency or low abundance. While this compound has not been extensively documented as a standard derivatizing agent in published on-tissue MSI studies, its chemical structure and reactivity suggest a strong potential for such applications. The core of its utility lies in the reactive chlorine atom at the C2 position of the quinoxaline ring, which is susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The principle behind using this compound for OTCD would be to covalently "tag" endogenous molecules directly on a tissue section. This tagging would introduce the phenoxyquinoxaline moiety onto the target analyte. This modification can significantly improve the analyte's ionization efficiency in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, leading to enhanced signal intensity and more reliable detection.

The primary targets for derivatization by this compound on a tissue section would be nucleophilic functional groups present in various biomolecules. Based on the known reactivity of 2-chloroquinoxalines, the following reactions could be exploited for on-tissue derivatization:

Reaction with Amines: Primary and secondary amine groups are present in a wide range of biomolecules, including neurotransmitters, amino acids, and lipids. This compound can react with these amines to form stable 2-amino-3-phenoxyquinoxaline derivatives. This reaction would be particularly useful for mapping the spatial distribution of low-molecular-weight amines that are often challenging to detect in their native state.

Reaction with Thiols: Thiol (sulfhydryl) groups, found in molecules like cysteine-containing peptides (e.g., glutathione) and certain metabolites, are strong nucleophiles. The reaction with this compound would result in the formation of a stable thioether bond, enabling the visualization of these important redox-active species.

Reaction with Hydroxyls: While less reactive than amines and thiols, alcoholic and phenolic hydroxyl groups can also react with 2-chloroquinoxalines under specific conditions, often requiring a base to deprotonate the hydroxyl group and increase its nucleophilicity. This could potentially be applied to the derivatization of steroids, carbohydrates, and certain fatty acids.

The derivatization reaction would typically be performed by spraying a solution of this compound, often in a suitable organic solvent and potentially with a base or coupling agent to facilitate the reaction, directly onto the tissue section mounted on a MALDI plate. After an incubation period to allow the reaction to proceed, a MALDI matrix would be applied, and the tissue would be analyzed by MSI.

While the direct application of this compound for on-tissue derivatization is still a developing area, its reactivity profile makes it a promising candidate for future studies aimed at expanding the repertoire of derivatizing agents for MSI.

Research Findings

As the use of this compound for on-tissue derivatization is largely theoretical at present, the following table illustrates the potential research findings based on its known chemical reactivity with key biological functional groups.

| Target Functional Group | Analyte Class (Example) | Proposed Derivatized Product | Potential Improvement in MSI |

| Primary Amine (-NH₂) | Neurotransmitters (e.g., Dopamine) | 2-(Dopamino)-3-phenoxyquinoxaline | Enhanced ionization efficiency, signal-to-noise ratio, and spatial localization. |

| Secondary Amine (-NH) | Metabolites (e.g., Creatine) | 2-(Creatinyl)-3-phenoxyquinoxaline | Increased mass to avoid low-mass interferences, improved detection sensitivity. |

| Thiol (-SH) | Peptides (e.g., Glutathione) | 2-(S-Glutathionyl)-3-phenoxyquinoxaline | Stable covalent tag for tracking redox-active species, improved signal intensity. |

| Phenolic Hydroxyl (-OH) | Hormones (e.g., Estradiol) | 2-(O-Estradiol)-3-phenoxyquinoxaline | Potential for improved detection of steroid hormones, requires optimization with a base. |

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 3 Phenoxyquinoxaline

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides critical information about the functional groups present in 2-Chloro-3-phenoxyquinoxaline. The key vibrational modes are predicted based on characteristic group frequencies. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the quinoxaline (B1680401) and phenyl rings. A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage is anticipated around 1240 cm⁻¹, while the symmetric stretch would appear near 1040 cm⁻¹. The C-Cl stretching vibration typically occurs in the 800-600 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Quinoxaline, Phenyl) |

| 1610-1580 | C=N Stretch | Quinoxaline Ring |

| 1590-1450 | C=C Stretch | Aromatic Rings |

| 1260-1220 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050-1010 | Symmetric C-O-C Stretch | Aryl Ether |

| 780-740 | C-Cl Stretch | Chloro-substituent |

Table 2: Predicted Raman Active Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 1620-1580 | Ring Breathing/Stretching | Quinoxaline/Phenyl Rings |

| 1380-1350 | In-plane Ring Deformation | Quinoxaline Ring |

| 1010-990 | Symmetric Ring Breathing | Phenyl Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the nine protons distributed across two different aromatic systems. The four protons on the benzo portion of the quinoxaline ring would appear as a complex multiplet system, typically in the range of δ 7.7-8.1 ppm. The five protons of the phenoxy group would resonate further upfield, with the para-proton appearing as a triplet around δ 7.2 ppm, the meta-protons as a triplet around δ 7.4 ppm, and the ortho-protons as a doublet around δ 7.1 ppm.

The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbons of the quinoxaline ring directly bonded to nitrogen (C2 and C3) are expected at low field, with the carbon bearing the chlorine atom (C2) being significantly influenced by its electronegativity. The remaining aromatic carbons would appear in the typical region of δ 115-155 ppm. The carbon atoms of the phenoxy group are also distinguishable, with the oxygen-bearing carbon (C-O) resonating at a lower field compared to the others.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Proton Position | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Quinoxaline H-5/H-8 | ~8.1-8.0 | m |

| Quinoxaline H-6/H-7 | ~7.8-7.7 | m |

| Phenoxy H-4' (para) | ~7.2 | t |

| Phenoxy H-3'/H-5' (meta) | ~7.4 | t |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Carbon Position | Predicted δ (ppm) |

|---|---|

| Quinoxaline C2 | ~145 |

| Quinoxaline C3 | ~152 |

| Quinoxaline C4a/C8a | ~141 |

| Quinoxaline C5/C8 | ~130 |

| Quinoxaline C6/C7 | ~129 |

| Phenoxy C1' (C-O) | ~154 |

| Phenoxy C2'/C6' | ~121 |

| Phenoxy C3'/C5' | ~130 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed. sdsu.eduhuji.ac.il

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons on the quinoxaline ring (H-5 with H-6, H-6 with H-7, H-7 with H-8). sdsu.edu Similarly, correlations would be observed between the ortho, meta, and para protons of the phenoxy ring, confirming their relative positions. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak for each C-H bond in the molecule, definitively linking the proton assignments from the ¹H NMR spectrum to the carbon assignments in the ¹³C spectrum. This is crucial for distinguishing between the various aromatic C-H groups. sdsu.eduhuji.ac.il

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. For this compound (C₁₄H₉ClN₂O), the calculated exact mass is 256.0403 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 256. A key feature would be the presence of an M+2 peak at m/z 258, with an intensity approximately one-third of the M⁺˙ peak. This isotopic signature is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1). miamioh.edu

The fragmentation pattern would likely be dominated by cleavages around the ether linkage and the loss of the chlorine atom. Key predicted fragmentation pathways include:

Loss of the phenoxy radical (˙OC₆H₅): Cleavage of the C3-O bond would result in a fragment ion at m/z 163, corresponding to the [C₈H₄ClN₂]⁺ cation.

Loss of a chlorine radical (˙Cl): This would lead to a fragment at m/z 221, corresponding to the [C₁₄H₉N₂O]⁺ cation.

Cleavage resulting in the phenoxy cation: Formation of the [C₆H₅O]⁺ ion would produce a signal at m/z 93.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise mass and elemental composition of a compound. For this compound, HRMS would provide the high-accuracy mass measurement of its molecular ion, allowing for the unambiguous confirmation of its elemental formula (C₁₄H₉ClN₂O). However, specific experimental HRMS data, such as the measured accurate mass, mass error in ppm, and isotopic pattern analysis for this compound, are not available in the provided search results.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate a compound from a mixture and subsequently provide its mass spectrum for identification. These methods would be essential for identifying this compound in reaction mixtures or for metabolite studies. The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, which are crucial for structural confirmation. Despite the importance of these techniques, specific retention times, fragmentation ion tables, or chromatograms from GC-MS or LC-MS analyses of this compound were not found in the available literature.

Soft Ionization Methods (e.g., MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique primarily used for analyzing large, non-volatile, and fragile molecules. While it could be applied to this compound, particularly in specialized research contexts, it is more commonly used for polymers, proteins, or peptides. Detailed MALDI-MS studies, including the specific matrix used, laser intensity, and resulting mass spectra for this compound, are not documented in the searched scientific reports.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound would display characteristic absorption maxima (λmax) corresponding to its chromophoric system, which includes the quinoxaline and phenoxy moieties. This data is valuable for quantitative analysis and for understanding the electronic properties of the compound. However, specific experimental UV-Vis data, such as λmax values, molar absorptivity coefficients (ε), and the solvent used for the analysis, are not reported in the available search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide exact bond lengths, bond angles, and intermolecular interactions, confirming its molecular geometry and packing in the solid state. While the crystal structure of related quinoxaline derivatives has been determined, specific crystallographic data—such as unit cell dimensions, space group, and atomic coordinates for this compound—are not present in the reviewed literature. arabjchem.org

Chromatographic Purity Assessment and Identification Techniques (e.g., HPLC, TLC)

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of a compound and monitoring the progress of a chemical reaction. For HPLC analysis, data would typically include the column type, mobile phase composition, flow rate, detection wavelength, and the retention time of the compound. For TLC, the stationary phase (e.g., silica (B1680970) gel), mobile phase (eluent), and the resulting Retention factor (Rf) value are key parameters. This information is fundamental for the routine analysis and purification of this compound. Nevertheless, specific, detailed protocols or results from HPLC or TLC analyses for this compound were not located in the provided search results.

Theoretical and Computational Investigations into 2 Chloro 3 Phenoxyquinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. scholarsresearchlibrary.com These methods have proven invaluable for determining molecular and electronic structures, as well as reactivity. scholarsresearchlibrary.comderpharmachemica.com For complex organic molecules like quinoxaline (B1680401) derivatives, these computational approaches can elucidate reaction mechanisms and changes in electronic structure that govern their chemical properties. derpharmachemica.com

Density Functional Theory (DFT) has become a prominent method for studying quinoxaline derivatives due to its balance of accuracy and computational cost. scholarsresearchlibrary.comderpharmachemica.com It is particularly effective for describing the relationship between electronic structure and molecular properties. jmaterenvironsci.com The B3LYP (Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional) is a widely used functional in the study of quinoxaline systems. derpharmachemica.comjmaterenvironsci.comresearchgate.net

Researchers employ DFT to optimize the geometries of quinoxaline derivatives and calculate a range of electronic descriptors. jmaterenvironsci.com These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), energy gap, dipole moment, and electronegativity, help in understanding the reactivity and stability of these molecules. jmaterenvironsci.comjocpr.com DFT has been successfully used to correlate these calculated parameters with experimentally observed phenomena, such as the performance of quinoxaline derivatives as corrosion inhibitors. researchgate.net

Beyond DFT, other quantum mechanical methods are available for molecular investigation. These can be broadly categorized as ab initio and semi-empirical methods. scribd.com

Ab Initio Methods , which translates to "from the beginning," use first principles to solve the Schrödinger equation without relying on experimental data for parameterization. libretexts.orgquora.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. scribd.com While ab initio methods can be highly accurate and are essential for systems with novel electronic environments, they are computationally intensive, limiting their application to small or medium-sized molecules. scribd.comlibretexts.org

Semi-Empirical Methods are based on the same Hartree-Fock formalism but introduce approximations and use parameters derived from experimental or ab initio data to simplify calculations. wikipedia.org Methods like CNDO/2, INDO, and NDDO fall into this category. wikipedia.org These techniques are significantly faster than ab initio or DFT calculations, making them suitable for very large molecules. wikipedia.org However, their accuracy is dependent on the molecule under study being similar to the compounds used for their parameterization. wikipedia.org Semi-empirical methods explicitly treat valence electrons, allowing them to address electronic properties like bond formation and breaking. libretexts.org

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, if applicable, the solvation model.

Basis Sets are sets of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the balance between computational accuracy and resource requirements. Several types have been used in the study of quinoxaline derivatives. mdpi.commdpi.com

| Basis Set | Description | Typical Application in Quinoxaline Studies |

| 6-31G(d,p) | A Pople-style split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). jmaterenvironsci.commdpi.com It offers a good compromise between accuracy and computational cost for geometry optimizations. | Commonly used for geometry optimization and calculating electronic properties of various quinoxaline derivatives. jmaterenvironsci.comresearchgate.net |

| 6-311G(d,p) | A triple-split valence Pople-style basis set, offering more flexibility for valence electrons than 6-31G. derpharmachemica.com | Used for more accurate energy calculations and geometry optimizations. derpharmachemica.comjocpr.com |

| cc-pVTZ | A correlation-consistent, triple-zeta basis set (Dunning's basis set) designed to converge systematically to the complete basis set limit. mdpi.com It is more robust and computationally demanding than Pople-style sets. | Employed for high-accuracy prediction of properties like electrochemical potentials in quinoxaline 1,4-di-N-oxide derivatives. mdpi.com |

| lanl2dz | A Los Alamos National Lab double-zeta basis set, often used for systems containing heavier elements. | Has been tested for predicting reduction potentials of quinoxaline derivatives, though with some limitations. mdpi.commdpi.com |

Solvation Models are crucial when studying chemical processes in solution, as the solvent can significantly influence molecular properties and reactivity. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. jmaterenvironsci.comjocpr.com This self-consistent reaction field (SCRF) method is effective for modeling the behavior of quinoxaline derivatives in solvents like water. jmaterenvironsci.com Another common approach is the SMD solvent model, which is a universal solvation model based on solute electron density. acs.org

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics and stability of a molecule. nih.gov For 2-Chloro-3-phenoxyquinoxaline, MD simulations would be particularly useful for analyzing the conformational flexibility of the phenoxy group relative to the rigid quinoxaline ring system.

An MD simulation would involve:

System Setup : Placing the this compound molecule in a simulation box, often filled with a chosen solvent to mimic experimental conditions.

Simulation : Solving Newton's equations of motion for the system, allowing the molecule's conformation to evolve over a set period.

Analysis : Analyzing the resulting trajectory to identify stable conformations, study the rotation around the C-O bond connecting the phenoxy and quinoxaline moieties, and understand how intermolecular interactions influence its structure.

By clustering the conformations from the simulation trajectory, one can identify the most populated and thus most stable structural states of the molecule. nih.gov This analysis can reveal key intramolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize certain conformations.

Analysis of Key Electronic Properties

The electronic properties of a molecule are central to its reactivity. scholarsresearchlibrary.com Quantum chemical calculations provide direct access to these properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, developed by Kenichi Fukui. numberanalytics.comwikipedia.org It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

HOMO : This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile. malayajournal.org

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile. malayajournal.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. It serves as an indicator of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. jmaterenvironsci.com Conversely, a small energy gap suggests a more reactive molecule. jmaterenvironsci.com

Charge Distribution and Electrostatic Potential Maps

The arrangement of electrons and atomic nuclei within a molecule dictates its chemical behavior. Computational methods can map this electronic landscape, revealing key features of reactivity.

Charge Distribution: The charge distribution within this compound describes how electron density is shared across its atoms. This is influenced by the electronegativity of the constituent atoms (N, O, Cl) and the aromatic nature of the quinoxaline and phenoxy rings. A Natural Bond Orbital (NBO) analysis is a common method to calculate the partial atomic charges. In this molecule, the nitrogen atoms of the pyrazine (B50134) ring, the oxygen atom of the phenoxy group, and the chlorine atom are expected to be regions of higher negative charge due to their high electronegativity. Conversely, the carbon atoms bonded to these heteroatoms, and the hydrogen atoms, would exhibit a more positive charge. Understanding this distribution is key to predicting how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP) Maps: A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. uni-muenchen.denih.gov It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

The potential is color-coded to indicate charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. For this compound, these would likely be located around the nitrogen atoms and the phenoxy oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

An MEP map of this compound would visualize the electron-rich zones on the nitrogen and oxygen atoms and potential electron-deficient areas, offering a predictive model for its chemical reactivity. researchgate.netresearchgate.net

In Silico Prediction and Correlation of Spectroscopic Data

Computational models can predict the spectroscopic signatures of a molecule, such as its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Comparing these in silico (computer-generated) spectra with experimental data serves to validate both the computational model and the experimental structural assignment. scielo.brosti.gov

The process typically involves optimizing the molecule's geometry using a computational method like DFT with a specific basis set (e.g., B3LYP/6-311G(d,p)). researchgate.netnanobioletters.com Following optimization, the vibrational frequencies (for IR and Raman) and NMR chemical shifts can be calculated.

Correlation with Experimental Data: Calculated vibrational frequencies are often systematically higher than experimental ones due to the calculation being based on a harmonic oscillator model in a vacuum. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental results. scielo.br A high correlation coefficient (R²) between the scaled theoretical wavenumbers and the experimental ones indicates that the computational model accurately describes the molecule's structure and vibrational modes. scielo.brosti.gov

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. researchgate.net These theoretical shifts are then plotted against experimental values. A linear correlation confirms the accuracy of the assignments of signals in the experimental spectrum.

While specific, detailed computational studies correlating theoretical and experimental spectra for this compound are not widely available in the reviewed literature, the general methodology is well-established. For related quinoxaline and chloro-aromatic compounds, researchers have successfully used these techniques to assign vibrational modes and confirm molecular structures. scielo.brresearchgate.net The tables below illustrate how such a correlation would be presented.

Table 1: Illustrative Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Molecule like this compound No specific experimental or calculated data for this compound was found in the searched literature. This table is an example of the format used in computational studies of similar molecules.

| Experimental IR (cm⁻¹) | Calculated (Scaled) IR (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| ~3050 | ~3055 | C-H stretch (aromatic) |

| ~1610 | ~1615 | C=N stretch (quinoxaline) |

| ~1590 | ~1595 | C=C stretch (aromatic) |

| ~1240 | ~1245 | C-O-C stretch (asymmetric) |

Table 2: Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Molecule like this compound No specific experimental or calculated data for this compound was found in the searched literature. This table is an example of the format used in computational studies of similar molecules.

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 | ~155 | ~156 |

| C3 | ~142 | ~143 |

| C5 | ~130 | ~131 |

| C6 | ~129 | ~130 |

| C7 | ~128 | ~129 |

Strategic Research Applications and Future Directions for the 2 Chloro 3 Phenoxyquinoxaline Scaffold

Utility in Heterocyclic Chemistry as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. The quinoxaline (B1680401) core is widely recognized as such a scaffold, and 2-chloro-3-phenoxyquinoxaline represents a key exemplar of this principle. Its structural rigidity, combined with the electronic properties conferred by the nitrogen atoms in the pyrazine (B50134) ring, allows for specific and high-affinity interactions with various biological macromolecules.

The presence of the phenoxy group at the 3-position and the chlorine atom at the 2-position provides two distinct points for diversification, enabling the synthesis of large libraries of compounds with varied physicochemical properties. This "decoratability" is a hallmark of a privileged scaffold, as it allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles. The synthetic accessibility of the this compound core further enhances its utility, making it an attractive starting point for the exploration of new chemical space in drug discovery and materials science. The simple and flexible structure of the quinoxaline scaffold, along with its bioisosteric relationship to other well-explored heterocycles like quinoline (B57606) and naphthalene, offers a strategic advantage in overcoming microbial resistance. researchgate.net

Advanced Synthetic Intermediacy for Multi-functionalized Systems

The this compound scaffold is a highly valuable intermediate in organic synthesis, primarily due to the reactivity of the C-Cl bond. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This reactivity is the cornerstone of its utility as a building block for more complex, multi-functionalized systems.

The synthesis of this compound itself is typically achieved through the reaction of 2,3-dichloroquinoxaline (B139996) with a phenoxide salt. 2,3-dichloroquinoxaline, in turn, can be prepared from the cyclocondensation of o-phenylenediamine (B120857) with oxalic acid, followed by chlorination. Once obtained, the chlorine atom at the 2-position can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of 2,3-disubstituted quinoxaline derivatives.

For instance, the reaction of this compound with various amines can lead to the synthesis of 2-amino-3-phenoxyquinoxaline derivatives, which are themselves important pharmacophores. Similarly, reaction with thiols can yield 2-thioether-3-phenoxyquinoxalines. The versatility of this scaffold is further exemplified by its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which enable the formation of carbon-carbon bonds and the introduction of aryl, vinyl, and alkynyl substituents at the 2-position.

The following table illustrates the versatility of the this compound scaffold as a synthetic intermediate by showcasing a variety of functional groups that can be introduced at the 2-position through nucleophilic substitution.

| Nucleophile | Resulting Functional Group at C2 | Reference Compound Class |

| R-NH₂ (Amine) | -NHR | 2-Amino-3-phenoxyquinoxalines |

| R-SH (Thiol) | -SR | 2-Thioether-3-phenoxyquinoxalines |

| R-OH (Alcohol/Phenol) | -OR | 2-Alkoxy/Aryloxy-3-phenoxyquinoxalines |

| R-B(OH)₂ (Boronic Acid) | -R | 2-Aryl/Alkyl-3-phenoxyquinoxalines (via Suzuki Coupling) |

| R-C≡CH (Terminal Alkyne) | -C≡C-R | 2-Alkynyl-3-phenoxyquinoxalines (via Sonogashira Coupling) |

Development of Chemosensors, Probes, and Material Precursors

The inherent photophysical properties of the quinoxaline ring system make it an attractive platform for the development of chemosensors and fluorescent probes. The extended π-conjugated system of the quinoxaline core can give rise to fluorescence, and modifications to the substituents on the ring can modulate these properties. The this compound scaffold offers a convenient entry point for the synthesis of such functional molecules.

By strategically introducing specific recognition moieties at the 2-position, it is possible to design chemosensors that exhibit a change in their fluorescence or colorimetric properties upon binding to a target analyte, such as a metal ion or a biologically important molecule. The phenoxy group at the 3-position can also be functionalized to fine-tune the sensor's solubility, photophysical properties, and selectivity. For example, the incorporation of a stronger electron-donating group on the phenyl ring of a related 2-phenylbenzo[g]quinoxaline (B5608625) system has been shown to enhance the fluorescence response to changes in viscosity, highlighting the potential for developing viscosity-sensitive fluorescent probes. researchgate.net

Beyond molecular probes, the this compound scaffold can serve as a precursor for the synthesis of advanced materials. The ability to introduce various functional groups allows for the creation of monomers that can be polymerized to form materials with tailored electronic and optical properties. For example, quinoxaline-containing polymers have been investigated for their potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and as organic semiconductors.

Exploration in Medicinal Chemistry and Drug Discovery (Scaffold-Based Design)

The quinoxaline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The this compound core provides a robust starting point for scaffold-based drug design, where the core structure is systematically modified to optimize its interaction with a specific biological target.

For example, in the development of novel anticancer agents, researchers have synthesized a series of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid analogues, demonstrating the importance of the intact quinoxaline ring for antitumor activity. nih.gov Similarly, in the search for new antimalarial drugs, a series of 2-phenoxy-3-trichloromethylquinoxalines were synthesized and evaluated, highlighting a hit compound with potent activity. nih.gov These studies exemplify the rational approach of using the this compound scaffold as a template for the synthesis of new and improved therapeutic agents.

Structure-activity relationship (SAR) studies are a critical component of drug discovery, providing insights into how modifications to a molecule's structure affect its biological activity. The this compound scaffold is an ideal platform for conducting systematic SAR studies.

A notable example is the investigation of 2-phenoxy-3-trichloromethylquinoxalines as antiplasmodial agents. nih.gov In this study, a series of analogues were synthesized with different substituents on the phenoxy ring. The biological evaluation of these compounds revealed important SAR trends. For instance, the presence of a nitro group at the para-position of the phenoxy ring was found to be crucial for potent antiplasmodial activity. This study also demonstrated the essential role of the trichloromethyl group at the 3-position, as its replacement with other groups led to a significant loss of activity. nih.gov

The following table summarizes the SAR findings for a series of 2-phenoxy-3-trichloromethylquinoxaline analogues, illustrating how systematic modifications can be used to optimize biological activity.

| Compound | Phenoxy Ring Substituent | EC₅₀ (µM) against P. falciparum | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

| 3a | H | 1.1 | > 50 | > 45 |

| 3d | 4-F | 0.8 | 45 | 56 |

| 3i | 4-NO₂ | 0.2 | 32 | 160 |

| 3j | 4-CN | 0.7 | 42 | 60 |

| 3k | 4-CF₃ | 0.5 | 38 | 76 |

Data adapted from a study on 2-Phenoxy-3-trichloromethylquinoxalines as antiplasmodial derivatives. nih.gov

These SAR studies provide a clear roadmap for the further optimization of the this compound scaffold. By understanding which structural features are critical for activity and which can be modified to improve properties such as potency, selectivity, and safety, researchers can rationally design the next generation of drugs based on this versatile and privileged scaffold.

Concluding Remarks and Prospective Research Avenues

Synthesis of Key Developments for 2-Chloro-3-phenoxyquinoxaline Research

Research surrounding this compound and its analogs has solidified the importance of the quinoxaline (B1680401) nucleus as a privileged scaffold in chemical and biological sciences. Key developments include the refinement of synthetic protocols, primarily centered on the nucleophilic substitution of chloro-substituents, which provides reliable access to a wide array of derivatives. The compound is firmly established as a valuable intermediate. Biological investigations into structurally similar molecules have revealed promising activities, particularly in the fields of anti-infectives and oncology, highlighting the therapeutic potential embedded within this structural class.

Identification of Persistent Challenges and Emerging Opportunities in Quinoxaline Chemistry

A persistent challenge in quinoxaline chemistry is the need for more selective and sustainable synthetic methods, particularly for the functionalization of the benzene portion of the ring system. researchgate.net While many methods exist for modifying the pyrazine (B50134) ring, regioselective C-H functionalization of the benzo moiety remains an area for development. nih.gov Another challenge is overcoming drug resistance in therapeutic applications, which necessitates the continuous innovation of novel quinoxaline structures.

Emerging opportunities are plentiful. The application of modern synthetic techniques, such as flow chemistry and photocatalysis, could lead to more efficient and scalable syntheses. nih.gov There is a significant opportunity to expand the biological evaluation of quinoxaline libraries against new and challenging disease targets. Furthermore, the exploration of quinoxaline derivatives in materials science, particularly in organic electronics, represents a largely untapped field with high potential. researchgate.net

Envisioning Future Trajectories for Halogenated Phenoxy Quinoxaline Derivatives

The future for halogenated phenoxy quinoxaline derivatives appears bright and multifaceted. In medicinal chemistry, the focus will likely be on designing and synthesizing next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. The incorporation of halogens like fluorine and chlorine continues to be a key strategy in modern drug design to modulate metabolic stability and binding affinity. mdpi.comresearchgate.net Future work could involve creating hybrid molecules that combine the quinoxaline scaffold with other known pharmacophores to target complex diseases like cancer and neurodegenerative disorders. mdpi.com Additionally, a deeper investigation into their mechanisms of action will be crucial for translating promising laboratory findings into clinical candidates. The continued evolution of synthetic chemistry will undoubtedly unlock new pathways to novel and more complex quinoxaline structures, ensuring their relevance in science for years to come.

常见问题

Basic: What are the primary synthetic routes for 2-Chloro-3-phenoxyquinoxaline, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2,3-dichloroquinoxaline and phenol in dimethylformamide (DMF) at elevated temperatures (e.g., 80–100°C). The reaction proceeds stepwise, with the first chloro group at position 2 being more reactive due to electron-withdrawing effects of the adjacent quinoxaline nitrogen . Alternative routes include condensation of glyoxylic acid derivatives with o-phenylenediamine under acidic conditions, though this method may require additional halogenation steps . Yield optimization involves controlling stoichiometry (e.g., phenol excess), solvent polarity (DMF enhances nucleophilicity), and reaction time (typically 12–24 hours).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the phenoxy substitution pattern. The chloro substituent deshields adjacent protons, producing distinct splitting patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 257.04 for C₁₄H₁₀ClN₂O) and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and bond angles, critical for confirming regioselectivity. For example, studies on analogous compounds show dihedral angles between quinoxaline and phenoxy rings of ~15°–30° .

Advanced: How do electronic effects of substituents influence the regioselectivity of nucleophilic substitution in 2,3-dichloroquinoxaline derivatives?

Methodological Answer:

The chloro group at position 2 is more reactive in SNAr due to the electron-deficient environment created by the adjacent N atom. Computational studies (e.g., DFT calculations) reveal lower activation energy for substitution at position 2 compared to position 3. Steric hindrance from bulky nucleophiles (e.g., substituted phenols) can shift selectivity to position 4. Solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states) and temperature (higher temps favor kinetic control) further modulate regioselectivity .

Advanced: What strategies resolve contradictions in reported reaction yields for phenoxy-substituted quinoxalines?

Methodological Answer:

Discrepancies often arise from variations in:

- Purification Methods: Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) can affect isolated yields.

- Analytical Validation: Use HPLC or GC-MS to quantify unreacted starting materials and byproducts.

- Reaction Monitoring: In-situ techniques like TLC or IR spectroscopy track intermediate formation. For example, IR peaks at 1250 cm⁻¹ (C-O-C stretch) confirm phenoxy group incorporation .

Advanced: How can computational modeling predict the photophysical properties of this compound?

Methodological Answer:

Time-dependent density functional theory (TD-DFT) calculates electronic transitions. Substituents like chloro (electron-withdrawing) and phenoxy (electron-donating) create intramolecular charge-transfer (ICT) states, influencing fluorescence. For instance, analogues with nitro groups exhibit redshifted emission (λem ≈ 450 nm) due to extended conjugation . Experimental validation via UV-Vis and fluorescence spectroscopy is critical.

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal: Collect residues in sealed containers labeled "halogenated waste" for incineration .

- Emergency Measures: In case of exposure, rinse with copious water and seek medical evaluation of potential neurotoxic effects (based on quinoxaline analogs) .

Advanced: How can cross-coupling reactions expand the functionalization of this compound?

Methodological Answer:

- Suzuki-Miyaura Coupling: Replace the chloro group with aryl/heteroaryl boronic acids (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water solvent) .

- Buchwald-Hartwig Amination: Introduce amines at position 2 using Pd catalysts (e.g., Xantphos ligand) for drug discovery applications .

- Sonogashira Coupling: Attach alkynyl groups to study π-conjugation effects on electronic properties .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

Low solubility in common solvents (e.g., ethanol, acetone) complicates crystallization. Strategies include:

- Solvent Screening: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature Gradients: Cool saturated solutions from 50°C to 4°C over 48 hours.

- Seeding: Introduce microcrystals to induce nucleation. Single-crystal X-ray studies require crystals >0.2 mm in size, with data collected at 100–223 K to minimize thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。